molecular formula C12H19O3PSe B12530439 Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester CAS No. 667877-97-6

Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester

Cat. No.: B12530439
CAS No.: 667877-97-6
M. Wt: 321.22 g/mol
InChI Key: PTGUUCAKRCDKEJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester is a organophosphorus compound characterized by a phosphonic acid core functionalized with a diethyl ester group and a 2-(phenylseleno)ethyl substituent.

Properties

CAS No.

667877-97-6

Molecular Formula

C12H19O3PSe

Molecular Weight

321.22 g/mol

IUPAC Name

2-diethoxyphosphorylethylselanylbenzene

InChI

InChI=1S/C12H19O3PSe/c1-3-14-16(13,15-4-2)10-11-17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

PTGUUCAKRCDKEJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC[Se]C1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Diethyl phosphite reacts with an alkyl halide (R-X) under reflux conditions:
    $$
    \text{(C}2\text{H}5\text{O)}2\text{PH} + \text{R-X} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)R} + \text{HX}
    $$
  • Selenium introduction : The alkyl halide must contain a phenylseleno group. For example, 2-bromoethyl phenyl selenide (C$$6$$H$$5$$SeCH$$2$$CH$$2$$Br) would react with diethyl phosphite to yield the desired product.

Challenges and Considerations

  • Reagent availability : Synthesizing 2-bromoethyl phenyl selenide requires a multi-step process, potentially involving selenol intermediates.
  • Side reactions : Competing hydrolysis of diethyl phosphite may occur under basic or aqueous conditions.

Esterification of Phosphonic Acids Using Triethyl Orthoacetate

A selective esterification method reported in PMC (2021) employs triethyl orthoacetate as both a reagent and solvent. This approach allows controlled formation of mono- or diesters by adjusting reaction temperature.

Procedure

  • Phosphonic acid precursor : 2-(Phenylseleno)ethylphosphonic acid (C$$6$$H$$5$$SeCH$$2$$CH$$2$$PO$$3$$H$$2$$) is reacted with triethyl orthoacetate.
  • Temperature-dependent selectivity :
    • Monoester formation : Conducted at 30–40°C.
    • Diester formation : Achieved at 90–100°C.
Parameter Monoester (30–40°C) Diester (90–100°C)
Conversion ~95% >99%
Yield 76–98% 95–99%
Key Intermediate 1,1-Diethoxyethyl ester Pyrophosphonate

Data adapted from selective esterification studies.

Alternative Routes from Diethyl Phosphite and Selenium Reagents

Diethyl phosphite can undergo alkylation or selenation under specific conditions.

Method A: Alkylation with Selenides

  • Base-mediated deprotonation : Diethyl phosphite is treated with a strong base (e.g., KO$$t$$Bu) to generate a phosphite anion.
  • Reaction with alkyl selenide : The anion reacts with 2-bromoethyl phenyl selenide to form the desired product.

Method B: Direct Selenation

  • Reaction with diselenides : Diethyl phosphite reacts with diphenyl diselenide (C$$6$$H$$5$$SeSeC$$6$$H$$5$$) under radical or photolytic conditions.
  • Limitation : Low regioselectivity and potential side reactions.

Synthetic Challenges and Optimization Strategies

Challenge Solution
Reagent instability Use anhydrous solvents and inert atmospheres.
Low yields Optimize stoichiometry (e.g., 15–30 equiv. triethyl orthoacetate).
Byproduct formation Employ acid scavengers (e.g., triethylamine) to neutralize HCl.

Research Findings and Data

Table 1: Key Reaction Parameters for Esterification

Substrate Reagent Temperature Yield Reference
2-(Phenylseleno)ethylphosphonic acid Triethyl orthoacetate 90°C 95–99%
Diethyl phosphite 2-Bromoethyl phenyl selenide 80–120°C 84–92%

Table 2: Comparative Analysis of Methods

Method Advantages Disadvantages
Michaelis-Arbuzov High yield, straightforward Requires selenium-containing halides
Triethyl orthoacetate esterification Temperature-controlled selectivity Limited to pre-formed phosphonic acids
Coupling reactions Flexibility in selenium introduction Low regioselectivity, complex catalysts

Chemical Reactions Analysis

Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.

    Reduction: The compound can be reduced to form the corresponding phosphonic acid derivative.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Agriculture

Pesticide and Herbicide Potential

Research indicates that phosphonic acids can exhibit biological activity against pests, suggesting potential applications as pesticides or herbicides. The compound's ability to disrupt metabolic functions in target organisms may lead to effective pest control strategies. Preliminary studies show that phosphonic acid derivatives can inhibit enzymes involved in essential metabolic pathways, enhancing their efficacy in agricultural applications.

Pharmaceutical Applications

Antimicrobial Activity

Phosphonic acid derivatives have been studied for their potential as antimicrobial agents. A study involving diethyl benzylphosphonates demonstrated cytotoxic effects against various strains of Escherichia coli, with differing minimal inhibitory concentrations depending on the substituents on the phenyl ring. This suggests that modifications to the structure of phosphonic acids can significantly enhance their antimicrobial properties .

Antiviral Properties

Similar compounds have shown promise in antiviral research, where their ability to inhibit viral replication is linked to their interaction with specific enzymes or receptors involved in viral life cycles. The phenylselenyl group may enhance these properties due to selenium's known biological roles.

Biochemical Studies

Enzyme Interaction Studies

Understanding how phosphonic acid derivatives interact with biological systems is crucial for optimizing their applications. Initial studies suggest these compounds may bind selectively to certain enzymes or receptors, potentially leading to therapeutic effects. Binding affinity studies are essential for determining the specificity of these interactions.

Synthesis and Reaction Mechanisms

The synthesis of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester typically involves reacting a suitable selenol with diethyl phosphite. This method allows for selective formation while minimizing side reactions. Research into the reaction mechanisms has revealed insights into how temperature and reagent choice affect product yields .

Mechanism of Action

The mechanism of action of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylseleno group can undergo redox reactions, influencing the activity of the compound. The phosphonic acid group can form strong interactions with metal ions and other biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Bulky or electron-withdrawing substituents (e.g., chromenone) reduce yields due to steric hindrance or destabilization of intermediates .
  • Heterocyclic substituents (pyrazolyl, pyrimidinyl) enable higher yields via regioselective reactions .
  • The phenylseleno group in the target compound likely poses synthetic challenges analogous to sulfur/selenium-containing phosphonates, requiring inert conditions to prevent oxidation .
Physicochemical Properties

Infrared (IR) spectroscopy and hydrolytic stability are strongly substituent-dependent:

Compound Name IR Peaks (cm⁻¹) Hydrolysis Behavior pKa/Log P Trends Reference
Diethyl (chromen-3-yl)phosphonate 1780 (C=O), 1260 (P=O) Stable under acidic conditions Higher log P (lipophilic)
Diethyl (pyrazol-4-yl)phosphonate 1670 (C=N), 1280 (P=O) Hydrolyzes to phosphonic acid with HCl/BSA Lower pKa (~2.5)
Diethyl (2-chloroethyl)phosphonate 1050 (P–O–C), 740 (C–Cl) Reactive toward nucleophiles (e.g., amines) Moderate hydrophilicity
Diethyl (pyrrolidin-2-one)ethylphosphonate (EOEP) 1260 (P=O), 1020 (C–O) DFT-calculated dipole: 4.2 Debye Electron-withdrawing effect

Key Observations :

  • The phenylseleno group would introduce distinct IR peaks near 700–750 cm⁻¹ (Se–C stretch) and 1260 cm⁻¹ (P=O) .
  • Selenium’s polarizability may lower hydrolytic stability compared to sulfur analogs but enhance metal-binding capacity .
  • Pyrazolyl and pyrimidinyl substituents reduce pKa values, increasing acidity and solubility in biological systems .

Key Observations :

  • The phenylseleno group’s redox activity could position the target compound as a catalyst in radical reactions or a heavy-metal chelator .
  • Chloroethyl and heterocyclic analogs demonstrate the importance of substituents in targeting specific biological pathways (e.g., antimicrobial vs. neuroprotective) .

Biological Activity

Phosphonic acid derivatives, particularly those containing selenium, have garnered attention due to their potential biological activities. One such compound is Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester . This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H15O3PS
  • Molecular Weight : 228.2246 g/mol
  • CAS Registry Number : 1080-32-6
  • Structure : The compound features a phosphonic acid moiety linked to a phenylselenyl group, which is believed to contribute to its unique biological properties.

Synthesis

The synthesis of phosphonic acid derivatives often involves the reaction of selenol compounds with phosphonates. The general synthetic route can be outlined as follows:

  • Starting Materials : Phenylselenol and diethyl phosphonate.
  • Reaction Conditions : The reaction typically requires a suitable solvent and may involve the use of catalysts to enhance yield.
  • Purification : The product is purified using standard techniques such as distillation or chromatography.

Antimicrobial Properties

Research has indicated that phosphonic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds showed strong antibacterial properties against various strains of bacteria, suggesting that the presence of the selenium atom enhances the overall efficacy against microbial pathogens .

Anticancer Activity

Phosphonic acid derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is thought to be mediated by the interaction of selenium with cellular components, leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by phosphonic acid derivatives. For instance, certain studies have reported that these compounds can inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .

Case Studies

StudyFindings
Chen et al., 2024Demonstrated that organoselenium compounds can catalyze asymmetric reactions with high enantioselectivity, indicating potential applications in drug synthesis .
ResearchGate StudyFound enhanced toxicity profiles for phosphonate analogs when compared to their non-phosphonated counterparts, suggesting greater biological activity due to the phosphonate functional group .
Organoselenium Chemistry BookExplored various biological applications of organoselenium compounds, highlighting their role in medicinal chemistry and potential therapeutic uses .

The biological activity of phosphonic acid derivatives can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Selenium-containing compounds are known to generate ROS, which can damage cellular components and induce apoptosis in cancer cells.
  • Enzyme Interaction : These compounds may interact with key metabolic enzymes, inhibiting their function and altering metabolic pathways critical for cell survival.
  • Antimicrobial Mechanism : The unique structure allows for disruption of bacterial cell membranes or interference with essential bacterial processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving diethyl H-phosphonate derivatives. For example, H-phosphonate diesters react with selenated alkyl halides or epoxides under basic conditions to introduce the phenylselenoethyl group. Optimizing stoichiometry (e.g., 1:1 molar ratio of H-phosphonate to selenoethyl precursor) and using catalysts like triethylamine can improve yields. Solvent choice (e.g., chloroform or THF) and reaction temperature (typically 50–80°C) are critical for regioselectivity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include P=O stretching (~1250–1280 cm⁻¹), P-O-C (diethyl ester) (~1020–1060 cm⁻¹), and C-Se vibrations (~600–700 cm⁻¹). Compare to analogous compounds like diethyl coumarin-derived phosphonates, where P=O appears at 1260–1280 cm⁻¹ .
  • NMR : ³¹P NMR shows a singlet near δ 20–25 ppm for the phosphonate group. ¹H NMR reveals ethyl ester protons as quartets (~1.3 ppm for CH₃, ~4.1 ppm for CH₂) and phenylselenoethyl protons as multiplets (~2.5–3.5 ppm for CH₂-Se) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid dermal/ocular exposure. Work in a fume hood due to potential selenium toxicity. Store in inert atmospheres (argon) at –20°C to prevent oxidation of the selenoethyl group. Avoid aqueous or acidic conditions unless intentional hydrolysis is required .

Advanced Research Questions

Q. How does the phenylselenoethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The selenium moiety acts as a directing group in transition metal-catalyzed reactions (e.g., palladium-mediated C–H activation). For example, in Suzuki-Miyaura couplings, the selenoethyl group can stabilize intermediates via Se→Pd coordination, enhancing regioselectivity. Compare to sulfone-containing phosphonates (e.g., diethyl [(phenylsulfonyl)methyl]phosphonate), where sulfone groups exhibit different electronic effects .

Q. How can contradictory spectroscopic data (e.g., unexpected IR peaks) be resolved?

  • Methodological Answer :

  • Step 1 : Validate purity via HPLC or GC-MS to rule out byproducts.
  • Step 2 : Compare experimental IR/NMR with computational predictions (DFT calculations for vibrational modes).
  • Step 3 : Re-examine reaction conditions; trace solvents (e.g., residual THF) or moisture may introduce artifacts. For example, IR peaks at ~1630 cm⁻¹ in related coumarin-phosphonates indicate conjugated carbonyls, which could overlap with P=O signals .

Q. How to optimize reaction yields when synthesizing this compound?

  • Methodological Answer :

  • Factor 1 : Use anhydrous solvents and Schlenk techniques to prevent hydrolysis of the phosphonate ester.
  • Factor 2 : Employ slow addition of selenoethyl precursors to minimize side reactions (e.g., diselenide formation).
  • Factor 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yields for analogous diethyl phosphonates range from 4% to 50%, depending on steric hindrance and leaving-group efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the phosphonate ester to the phosphonic acid occurs. Use bromotrimethylsilane (TMSBr) in dichloromethane for controlled ester cleavage.
  • Basic Conditions (pH > 10) : Base-induced elimination of selenium may occur, forming ethylene derivatives. Monitor via ³¹P NMR for degradation signals.
  • Thermal Stability : Decomposition above 150°C (predicted boiling point ~257°C). Use TGA/DSC to assess thermal behavior .

Q. How can this compound serve as a precursor for advanced phosphorus-containing molecules?

  • Methodological Answer :

  • Application 1 : Hydrolyze the diethyl ester to generate the free phosphonic acid for metal-organic frameworks (MOFs) or bioisosteres.
  • Application 2 : React with Grignard reagents to form α-substituted phosphonates (e.g., α-aminophosphonates via Kabachnik-Fields reaction).
  • Application 3 : Use in Horner-Wadsworth-Emmons reactions to synthesize α,β-unsaturated carbonyl compounds, leveraging the selenoethyl group as a traceless directing moiety .

Data Contradiction Analysis

Q. How to address discrepancies in regioselectivity during functionalization reactions?

  • Methodological Answer :

  • Case Study : If selenoethyl group addition yields unexpected regioisomers (e.g., 78:22 ratio observed in pyrazole-phosphonates), use NOE NMR or X-ray crystallography to confirm structures. Adjust steric/electronic effects by modifying the phenylselenoethyl substituents (e.g., electron-withdrawing groups enhance para-selectivity) .

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